
1,8-Octanediamine, N,N'-bis(1-naphthalenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- is a chemical compound with the molecular formula C30H36N2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two naphthalenylmethyl groups attached to an octanediamine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- typically involves the reaction of 1,8-octanediamine with 1-naphthalenylmethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene or dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, are common practices to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthalenylmethyl ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of naphthalenylmethyl amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Naphthalenylmethyl ketones.
Reduction: Naphthalenylmethyl amines.
Substitution: Substituted derivatives of 1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)-.
Aplicaciones Científicas De Investigación
1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the development of bioactive molecules and as a linker in bioconjugation reactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- involves its interaction with specific molecular targets and pathways. The naphthalenylmethyl groups can engage in π-π interactions with aromatic residues in proteins, influencing their structure and function. Additionally, the diamine backbone can form hydrogen bonds with various biomolecules, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Octanediamine: A simpler analog without the naphthalenylmethyl groups.
N,N’-Bis(1-naphthylmethyl)-1,6-hexanediamine: A similar compound with a shorter hexanediamine backbone.
N,N’-Bis(1-naphthylmethyl)-1,10-decanediamine: A similar compound with a longer decanediamine backbone.
Uniqueness
1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- is unique due to its specific combination of an octanediamine backbone and naphthalenylmethyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
145409-13-8 |
|---|---|
Fórmula molecular |
C30H36N2 |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
N,N'-bis(naphthalen-1-ylmethyl)octane-1,8-diamine |
InChI |
InChI=1S/C30H36N2/c1(3-9-21-31-23-27-17-11-15-25-13-5-7-19-29(25)27)2-4-10-22-32-24-28-18-12-16-26-14-6-8-20-30(26)28/h5-8,11-20,31-32H,1-4,9-10,21-24H2 |
Clave InChI |
RUSAGYULHXYFNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CNCCCCCCCCNCC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol](/img/structure/B15162137.png)
![1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-](/img/structure/B15162143.png)
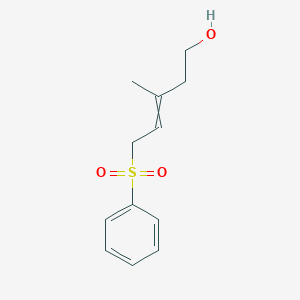
![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)
![[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)](/img/structure/B15162162.png)
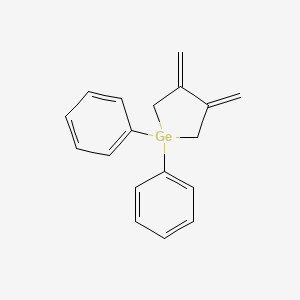
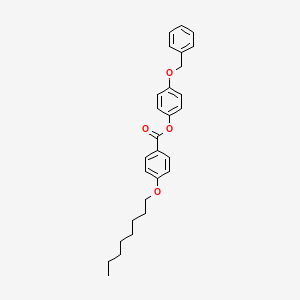
![Benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]-](/img/structure/B15162199.png)

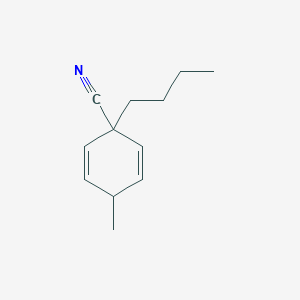
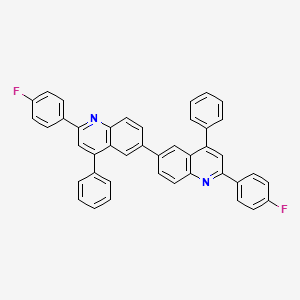
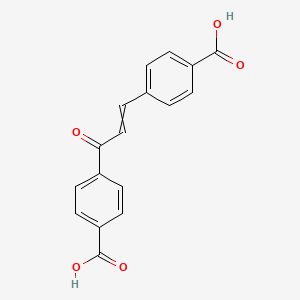
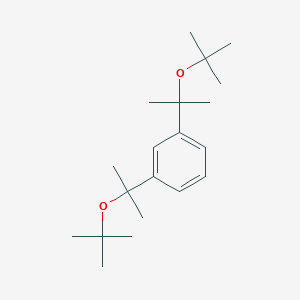
methanone](/img/structure/B15162227.png)
